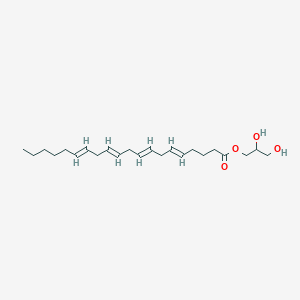

1-(cis-5,8,11,14-Eicosatetraenoyl)glycerol

Description

1-(cis-5,8,11,14-Eicosatetraenoyl)glycerol is a monoacylglycerol (MAG) esterified at the sn-1 position of glycerol with arachidonic acid (AA), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) containing four cis-configured double bonds at positions 5, 8, 11, and 14 . Its systematic name is (2S)-2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, and it is also referred to as 1-arachidonoylglycerol .

Arachidonic acid, the acyl moiety, is a key precursor in eicosanoid biosynthesis (e.g., prostaglandins, leukotrienes) and is typically esterified in membrane phospholipids . When incorporated into monoacylglycerols like this compound, it may act as a signaling intermediate or metabolic substrate. However, its biological roles are less characterized compared to its positional isomer, 2-arachidonoylglycerol (2-AG), a well-studied endocannabinoid .

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

DCPCOKIYJYGMDN-CGRWFSSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Arachidonoylglycerol can be synthesized through enzymatic methods. One common approach involves the use of immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is then used to remove the protective groups in positions 1 and 3, yielding 1-arachidonoylglycerol with minimal isomerization .

Industrial Production Methods: Industrial production of 1-arachidonoylglycerol often involves enzymatic alcoholysis in an organic medium. This method optimizes solvent type and water activity to maximize yield and purity. The process includes two-stage extraction using ethanol aqueous solution and hexane, followed by dichloromethane and water .

Chemical Reactions Analysis

Types of Reactions: 1-Arachidonoylglycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert 1-arachidonoylglycerol into more saturated forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides and anhydrides are typical reagents for esterification reactions.

Major Products:

Oxidation: Hydroperoxides and other oxidized lipids.

Reduction: Saturated monoglycerides.

Substitution: Various esters and ethers of 1-arachidonoylglycerol.

Scientific Research Applications

1-Arachidonoylglycerol has diverse applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.

Biology: It plays a role in cell signaling and is studied for its effects on cellular processes.

Medicine: Research focuses on its potential therapeutic effects in pain management, neuroprotection, and inflammation.

Industry: It is used in the development of cosmetics and pharmaceuticals due to its bioactive properties

Mechanism of Action

1-Arachidonoylglycerol exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). It acts as a full agonist at these receptors, modulating various physiological processes. The compound is synthesized on demand and has a short-lived transmission. It is involved in the regulation of synaptic plasticity, pain perception, and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Arachidonoylglycerol vs. 2-Arachidonoylglycerol (2-AG)

The primary distinction between these isomers lies in the esterification site on the glycerol backbone:

- 1-(cis-5,8,11,14-Eicosatetraenoyl)glycerol: AA is esterified at the sn-1 position, leaving the sn-2 and sn-3 positions free. This structure is less common in nature and may serve as a transient intermediate in lipid metabolism .

- 2-Arachidonoylglycerol (2-AG): AA is esterified at the sn-2 position. 2-AG is a major endocannabinoid that activates cannabinoid receptors CB1 and CB2, modulating neurotransmission, immune responses, and inflammation .

Key Functional Differences :

- Metabolic Stability: 2-AG is rapidly hydrolyzed by monoacylglycerol lipase (MAGL), while 1-arachidonoylglycerol may follow distinct catabolic pathways .

Table 1: Structural and Functional Comparison of AA-Containing Glycerolipids

Comparison with Other Arachidonoyl Esters

Anandamide (AEA)

Anandamide (arachidonoylethanolamide) is an ethanolamide derivative of AA and a CB1/CB2 agonist . Unlike 1-arachidonoylglycerol, anandamide lacks a glycerol backbone and is synthesized via hydrolysis of N-arachidonoyl phosphatidylethanolamine .

Arachidonoyl-Containing Phospholipids

Phospholipids like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) are major membrane components. The sn-2 position typically hosts unsaturated fatty acids like AA, optimizing membrane fluidity .

Table 2: Fatty Acid Profiles of Selected PUFA-Containing Lipids

| Lipid | Fatty Acid Composition | Double Bond Positions | Role |

|---|---|---|---|

| 1-Arachidonoylglycerol | 20:4 (5Z,8Z,11Z,14Z) at sn-1 | ω-6 | Signaling/metabolism? |

| 2-AG | 20:4 (5Z,8Z,11Z,14Z) at sn-2 | ω-6 | Endocannabinoid signaling |

| Anandamide (AEA) | 20:4 (5Z,8Z,11Z,14Z) | ω-6 | CB1/CB2 agonism |

| 1-Palmitoyl-2-oleoyl-phosphatidylcholine | 16:0 (sn-1), 18:1 (sn-2) | - | Membrane structure |

Comparison with ω-3 PUFA Glycerolipids

Lipids like 1-(4,7,10,13,16,19-docosahexaenoyl)glycerol (DHA-containing MAG) share structural similarity but differ in acyl chain unsaturation and biological roles:

Research Findings and Functional Insights

- Enzymatic Specificity: Lipases and acyltransferases exhibit positional selectivity. For example, phospholipase A2 preferentially hydrolyzes sn-2 acyl chains, releasing AA for eicosanoid synthesis .

- Signaling Roles: While 2-AG and anandamide are endocannabinoids, 1-arachidonoylglycerol may serve as a biosynthetic precursor or substrate for specialized pro-resolving mediators .

- Metabolic Studies: Assays using analogs like alkyne-PAPA (1-(16-heptadecanoyl)-2-AA-sn-glycero-3-phosphate) highlight the role of acyl chain positioning in enzyme-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.